

# The Role of TRPML1 in Cellular Iron Homeostasis: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Executive Summary

Cellular iron homeostasis is a tightly regulated process critical for numerous physiological functions, including oxygen transport, DNA synthesis, and cellular respiration. The lysosome, traditionally known as the cell's recycling center, has emerged as a central hub for iron metabolism. A key protein in this process is the Transient Receptor Potential Mucolipin 1 (TRPML1), an ion channel located on the membrane of late endosomes and lysosomes.[1][2][3] Encoded by the MCOLN1 gene, TRPML1 is essential for the egress of divalent cations, most notably iron ( $\text{Fe}^{2+}$ ), from the lysosomal lumen into the cytosol.[1][2] Dysfunctional TRPML1 leads to impaired iron release, resulting in lysosomal iron accumulation and cytosolic iron deficiency.[1][2] This disruption is the cellular hallmark of Mucopolidosis type IV (MLIV), a severe neurodegenerative lysosomal storage disease characterized by motor and cognitive deficits, retinal degeneration, and iron-deficiency anemia.[1][2][4][5] This guide provides an in-depth examination of TRPML1's function in iron homeostasis, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and exploring its role as a therapeutic target.

## The Lysosome: A Central Hub for Iron Recycling

The cell acquires iron primarily through two pathways that converge at the lysosome:

- **Endocytosis of Transferrin-Bound Iron:** The majority of cellular iron is acquired via the endocytosis of transferrin (Tf), which binds ferric iron ( $\text{Fe}^{3+}$ ) in the circulation. The Tf- $\text{Fe}^{3+}$  complex is internalized, and within the acidic environment of the endosome,  $\text{Fe}^{3+}$  is released and reduced to ferrous iron ( $\text{Fe}^{2+}$ ).
- **Autophagy and Ferritin Degradation:** The autophagic process, known as ferritinophagy, delivers the iron-storage protein ferritin to the lysosome for degradation, releasing its iron cargo.[\[1\]](#)[\[2\]](#)

Once inside the lysosome, this pool of  $\text{Fe}^{2+}$  must be transported into the cytosol to be utilized by the cell. While the Divalent Metal Transporter 1 (DMT1) is a known endosomal iron transporter, genetic studies have long suggested the existence of a DMT1-independent pathway for iron release from lysosomes.[\[1\]](#)[\[2\]](#) Seminal research has now definitively identified TRPML1 as this critical lysosomal iron release channel.[\[1\]](#)[\[2\]](#)

## TRPML1: The Lysosomal Iron Release Channel

TRPML1 is a non-selective cation channel permeable to  $\text{Ca}^{2+}$ ,  $\text{Zn}^{2+}$ , and importantly,  $\text{Fe}^{2+}$ .[\[3\]](#) Its function as the primary conduit for lysosomal iron egress has been established through multiple lines of evidence.[\[1\]](#)[\[2\]](#) Studies using human skin fibroblasts from MLIV patients (TRPML1<sup>-/-</sup>) compared to control cells have demonstrated that the loss of TRPML1 function leads to:

- **Increased Intralysosomal Iron:** A significant accumulation of  $\text{Fe}^{2+}$  within the lysosomal lumen.[\[1\]](#)[\[2\]](#)
- **Reduced Cytosolic Iron:** A corresponding decrease in the labile iron pool in the cytosol.[\[1\]](#)[\[2\]](#)
- **Accumulation of Lipofuscin:** The buildup of these "aging pigments" is facilitated by high intralysosomal iron levels, further indicating iron metabolism impairment.

These findings confirm that TRPML1 mediates the crucial step of releasing recycled iron from the lysosome back into the cytosol, where it can be used for metabolic processes or stored in ferritin.

## Signaling Pathways and Regulation

The activity of TRPML1 is intricately linked with cellular nutrient-sensing pathways, particularly the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling cascade.

## TRPML1 and mTORC1 Signaling

mTORC1 is a master regulator of cell growth and metabolism that is activated on the lysosomal surface in response to nutrient availability, including amino acids and iron.[6][7] The relationship between TRPML1 and mTORC1 is bidirectional:

- **TRPML1-Mediated  $\text{Ca}^{2+}$  Release Activates mTORC1:** Lysosomal calcium release through TRPML1 is required for the full activation of mTORC1.[8] This occurs via the calcium-binding protein calmodulin (CaM), which associates with mTOR in a calcium-dependent manner, stimulating its kinase activity.[8]
- **mTORC1 Regulates Iron Homeostasis:** In turn, mTORC1 signaling regulates cellular iron levels. Inhibition of mTORC1 leads to an increase in the expression of tristetraprolin (TTP), a protein that promotes the degradation of transferrin receptor 1 (TfR1) mRNA.[9] This reduces cellular iron uptake, highlighting a feedback loop where nutrient status, sensed by mTORC1, modulates iron acquisition.

This interplay ensures that cellular growth programs, driven by mTORC1, are coordinated with the availability of essential cofactors like iron, whose release from the lysosome is controlled by TRPML1.

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```

```
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```

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[style=invis];
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TfR1_protein [label=" Translation", color="#202124"];
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```
// Invisible edges for alignment edge[style=invis]; Fe2_lumen -> Ca2_lumen; mTORC1_inactive  
-> TRPML1; }
```

Caption: TRPML1-mTORC1 signaling in iron homeostasis.

## Quantitative Data Analysis

The functional consequences of TRPML1 activity on cellular iron levels have been quantified in several key studies. The tables below summarize these findings.

Table 1: Impact of TRPML1 Status on Cellular Iron Distribution

Cell Type	TRPML1 Status	Measured Parameter	Observation	Reference
Human Skin Fibroblasts	TRPML1 <sup>-/-</sup> (MLIV)	Cytosolic Chelatable Fe <sup>2+</sup>	Reduced fluorescence of iron-sensitive dye (Phen Green SK), indicating lower cytosolic iron.	[2]
Human Skin Fibroblasts	TRPML1 <sup>-/-</sup> (MLIV)	Intralysosomal Iron	Increased accumulation of Fe <sup>2+</sup> within lysosomes.	[1][2]
Human Skin Fibroblasts	TRPML1 <sup>-/-</sup> (MLIV)	Lipofuscin-like Molecules	Increased accumulation of auto-fluorescent lipofuscin.	[1]

| Mouse Brain (Mcoln1<sup>-/-</sup>) | TRPML1<sup>-/-</sup> (MLIV model) | Ferric Iron (Perls' stain) | Reduced Perls' staining, indicating lower levels of available ferric iron. |[4][10] |

Table 2: Electrophysiological Properties of TRPML1-Mediated Iron Current

Channel Variant	Ion	pH	Current Characteristics	Reference
TRPML1 (Wild-Type)	Fe <sup>2+</sup> (105 mM)	4.6 (Lumenal)	Measurable whole-lysosome inward current (Fe <sup>2+</sup> efflux).	[2]
TRPML1 (MLIV mutations)	Fe <sup>2+</sup>	4.6 (Lumenal)	Impaired ability to permeate Fe <sup>2+</sup> , correlating with disease severity.	[1][2]

| TRPML1Va (Constitutively Active) | Fe<sup>2+</sup> (30 mM) | 4.6 (Extracellular) | Large, inwardly rectifying whole-cell currents in plasma membrane-expressed variant. | |

## Key Experimental Protocols

Investigating the role of TRPML1 in iron homeostasis requires specialized techniques to measure ion fluxes across intracellular membranes and quantify iron in subcellular compartments.

### Protocol: Measurement of Lysosomal Iron Content

This protocol describes a colorimetric assay to quantify iron within isolated lysosomes.

Objective: To measure and compare the iron concentration in lysosomal fractions from control versus TRPML1-deficient cells.

Materials:

- Cultured cells (e.g., MEFs, fibroblasts)
- Lysosome Enrichment Kit (e.g., using superparamagnetic iron oxide nanoparticles - SPIONs).[11]

- Iron Assay Kit (colorimetric, ferene-based)
- Dounce homogenizer
- Bradford Protein Assay Kit
- Microplate reader (absorbance at ~593 nm)

#### Methodology:

- **Lysosome Isolation:** Isolate lysosomes from cultured cell pellets using a commercial lysosome enrichment kit or a density gradient centrifugation method.[\[11\]](#)[\[12\]](#) For magnetic isolation, cells are pre-loaded with dextran-coated SPIONs, which are endocytosed and accumulate in lysosomes, allowing for subsequent magnetic separation.
- **Sample Preparation:** Homogenize the purified lysosome pellets in the provided assay buffer on ice using a Dounce homogenizer.[\[12\]](#)
- **Iron Assay:** a. Prepare an iron standard curve according to the manufacturer's instructions. b. Add a known volume (e.g., 25  $\mu$ L) of the lysosomal homogenate to a 96-well plate. Adjust the total volume with assay buffer. c. Add the iron-releasing reagent from the kit to each well to release protein-bound iron. d. Add the colorimetric iron probe (e.g., ferene) to each well. This probe forms a stable, colored complex with  $\text{Fe}^{2+}$ . Incubate as recommended (e.g., 60 minutes at 37°C, protected from light).[\[12\]](#)
- **Measurement:** Read the absorbance at the specified wavelength (e.g., 593 nm) using a microplate reader.[\[12\]](#)
- **Normalization:** Determine the protein concentration of each lysosomal homogenate sample using a Bradford assay. Calculate the iron concentration from the standard curve and normalize it to the protein content (e.g., in nmol iron / mg protein).

## Protocol: Lysosomal Patch-Clamp Electrophysiology

This advanced technique directly measures TRPML1-mediated ion currents across the lysosomal membrane.[\[13\]](#)[\[14\]](#)

Objective: To record  $\text{Fe}^{2+}$  currents conducted by TRPML1 channels in their native lysosomal environment.

Materials:

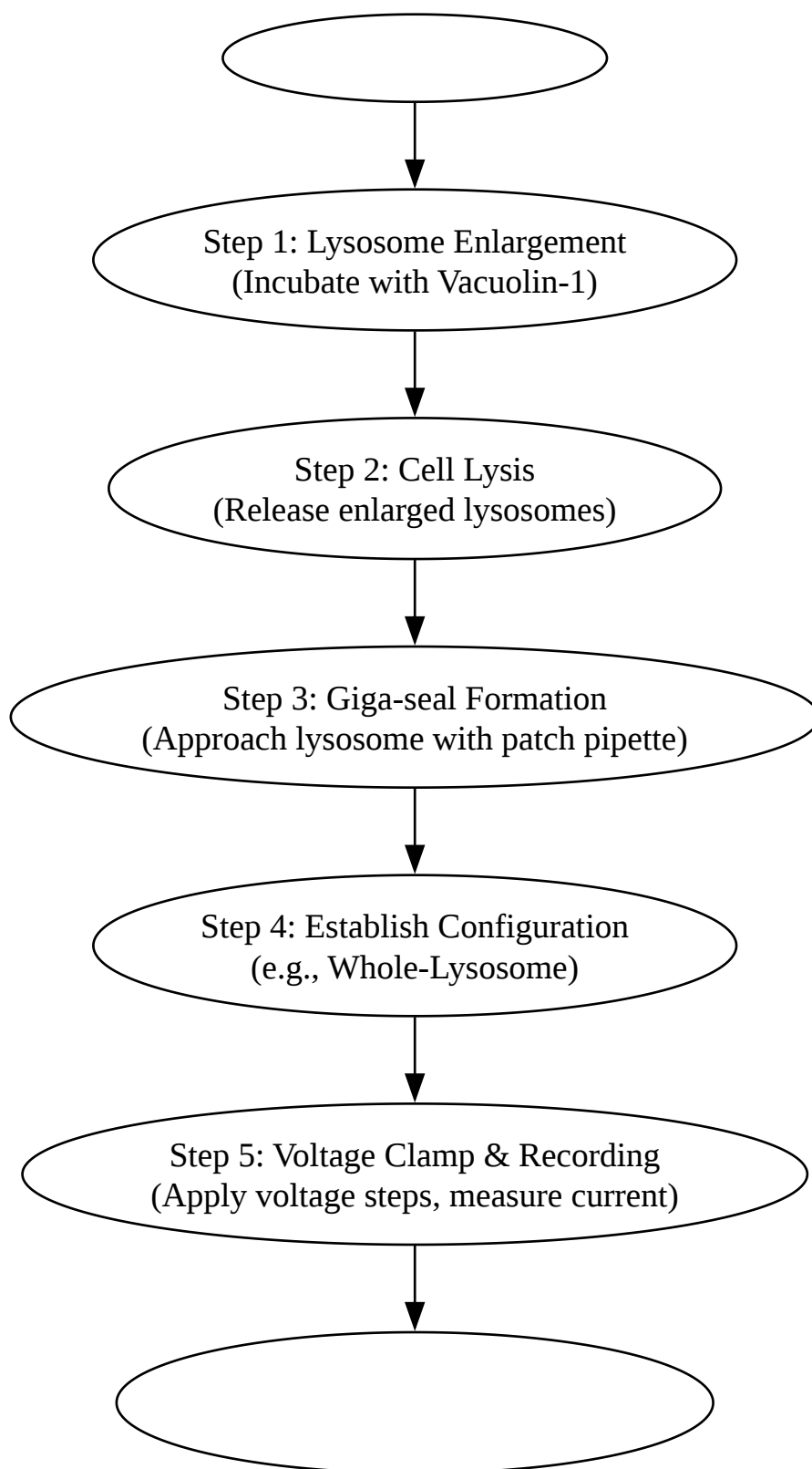
- Cells expressing TRPML1 (endogenous or overexpressed)
- Vacuolin-1 (to enlarge lysosomes)[5]
- Patch-clamp rig (amplifier, micromanipulator, data acquisition system)[14]
- Glass micropipettes
- Solution sets:
  - Pipette (Luminal) Solution: Mimics the lysosomal lumen. E.g., 105 mM  $\text{FeCl}_2$ , pH adjusted to 4.6.[2]
  - Bath (Cytosolic) Solution: Mimics the cytosol. E.g., Cs-based solution (147 mM Cs-MSA) to block  $\text{K}^+$  channels.[2]

Methodology:

- Lysosome Enlargement: Incubate cells with Vacuolin-1 (e.g., 1  $\mu\text{M}$  for >2 hours) to induce the formation of large, swollen lysosomes that are amenable to patch-clamping.[5]
- Lysosome Isolation: Gently rupture the plasma membrane of a treated cell using a large-bore glass pipette to release the enlarged lysosomes into the bath solution.
- Giga-seal Formation: Using a fresh, fire-polished micropipette filled with the luminal solution, approach an isolated lysosome and apply gentle suction to form a high-resistance (>1  $\text{G}\Omega$ ) "giga-seal" between the pipette tip and the lysosomal membrane.
- Configuration:
  - Whole-Lysosome: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the entire lysosome. This allows for the recording of the total current from all channels on the lysosome.

- Excised Patch (Lumenal-side-out): After forming a seal, pull the pipette away to excise a patch of membrane, with the lumenal side facing the bath solution.
- Recording: Apply a voltage protocol (e.g., voltage steps from -140 mV to +80 mV) and record the resulting currents. Inward currents (at negative potentials) represent the efflux of positive ions (like  $\text{Fe}^{2+}$ ) from the lysosome into the cytosol.
- Data Analysis: Analyze the current-voltage (I-V) relationship to characterize the channel's properties, such as its ion selectivity and rectification.





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Caption: Workflow for lysosomal patch-clamp experiments.

## Therapeutic Implications and Drug Development

The central role of TRPML1 in iron homeostasis makes it a compelling target for therapeutic intervention in a range of diseases.

- **Mucopolipidosis Type IV (MLIV):** The primary therapeutic strategy for MLIV is to restore or bypass TRPML1 function. Small molecule agonists that can activate residual channel function in patients with certain mutations could be beneficial.
- **Iron Overload Disorders:** In conditions of lysosomal iron overload, which can contribute to oxidative stress and cell death (ferroptosis), specific TRPML1 agonists could be developed to facilitate the clearance of excess lysosomal iron.[\[15\]](#)
- **Neurodegenerative Diseases:** Aberrant iron metabolism is implicated in diseases like Parkinson's and Alzheimer's.[\[16\]](#)[\[17\]](#) Modulating TRPML1 activity could offer a novel approach to re-establish iron homeostasis and mitigate iron-driven neurotoxicity.
- **Cancer Therapy:** Some cancer stem cells are particularly vulnerable to disruptions in iron metabolism.[\[15\]](#) TRPML1 inhibitors have been shown to induce ferroptosis in breast cancer stem cells, suggesting a potential anti-cancer strategy.[\[15\]](#)

The development of automated, high-throughput patch-clamp systems is accelerating the screening of compound libraries to identify novel and specific TRPML1 modulators for these applications.[\[16\]](#)[\[18\]](#)

## Conclusion

TRPML1 is unequivocally a cornerstone of cellular iron homeostasis, serving as the principal channel for releasing recycled iron from the lysosome. Its function is tightly integrated with cellular nutrient sensing and growth signaling pathways, such as mTORC1. The pathological consequence of its dysfunction, MLIV, underscores its critical physiological role. The continued development of sophisticated experimental techniques to probe lysosomal ion transport will further elucidate the complex regulation of TRPML1 and solidify its position as a high-potential target for the development of novel therapeutics for lysosomal storage diseases, neurodegenerative disorders, and cancer.

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- To cite this document: BenchChem. [The Role of TRPML1 in Cellular Iron Homeostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575468#function-of-trpml1-in-cellular-iron-homeostasis]

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